1-[(5-chloropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol
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Overview
Description
1-[(5-chloropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position. This compound also contains an indene moiety, which is a bicyclic structure consisting of fused benzene and cyclopentene rings. The presence of these functional groups and structural motifs makes this compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-[(5-chloropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Amination: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using amines.
Indene Formation: The indene moiety can be synthesized through cyclization reactions involving benzene derivatives and alkenes.
Coupling: The final step involves coupling the pyrimidine and indene moieties under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield, reduce reaction times, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
1-[(5-chloropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-chloropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(5-chloropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
1-[(5-chloropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol can be compared with other similar compounds, such as:
1-[(5-bromopyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-[(5-fluoropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol: The presence of a fluorine atom can influence the compound’s stability and interaction with biological targets.
1-[(5-methylpyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol: The methyl group may alter the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
Molecular Formula |
C13H12ClN3O |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-[(5-chloropyrimidin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C13H12ClN3O/c14-9-6-15-13(16-7-9)17-12-10-4-2-1-3-8(10)5-11(12)18/h1-4,6-7,11-12,18H,5H2,(H,15,16,17) |
InChI Key |
QEPPRIYNUZKELB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC3=NC=C(C=N3)Cl)O |
Origin of Product |
United States |
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